Vendor-Assured Purity and Batch-to-Batch Quality Documentation
Bidepharm supplies 1,3-dioxolo[4,5-g]isoquinoline (Cat. BD106210) at a standard purity of 97%, backed by batch-specific quality control reports including NMR, HPLC, and GC analysis . In contrast, the Biosynth-distributed product via CymitQuimica is listed at a minimum purity of 95%, with no accompanying batch-specific analytical documentation publicly available .
| Evidence Dimension | Vendor-reported purity and quality documentation |
|---|---|
| Target Compound Data | 97% purity (Bidepharm BD106210); QC reports: NMR, HPLC, GC |
| Comparator Or Baseline | Min. 95% purity (CymitQuimica / Biosynth); no batch-specific QC reports publicly disclosed |
| Quantified Difference | +2 percentage point purity advantage; documented QC traceability vs. unspecified |
| Conditions | Commercial vendor specifications for research-grade procurement |
Why This Matters
Higher purity and documented QC reduce downstream troubleshooting from unknown impurities, which is critical for reproducible synthetic outcomes and biological screening campaigns.
